Ethyl gama-L-glutamate

Description

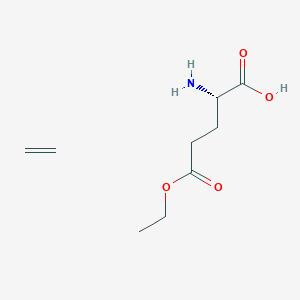

Ethyl gamma-L-glutamate (C₇H₁₁NO₄; molecular weight ≈175.18 g/mol) is an ester derivative of L-glutamic acid, where the gamma-carboxyl group is substituted with an ethyl group (-OCH₂CH₃). This modification enhances its lipophilicity compared to glutamic acid, making it more soluble in organic solvents. Ethyl gamma-L-glutamate is primarily utilized in polymer synthesis, such as poly(γ-ethyl-L-glutamate), which has applications in biodegradable materials and drug delivery systems due to its tunable physicochemical properties .

Properties

Molecular Formula |

C9H17NO4 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;ethene |

InChI |

InChI=1S/C7H13NO4.C2H4/c1-2-12-6(9)4-3-5(8)7(10)11;1-2/h5H,2-4,8H2,1H3,(H,10,11);1-2H2/t5-;/m0./s1 |

InChI Key |

YYBSTLKGDVLTKZ-JEDNCBNOSA-N |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)O)N.C=C |

Canonical SMILES |

CCOC(=O)CCC(C(=O)O)N.C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl gama-L-glutamate can be synthesized through esterification, where L-glutamic acid reacts with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:

L-glutamic acid+ethanol→Ethyl gama-L-glutamate+water

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to recycle the ethanol and remove the water formed during the reaction. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Role in GABA Production and Analysis

Ethyl gamma-L-glutamate is closely linked to gamma-aminobutyric acid (GABA) synthesis via glutamate decarboxylase (GAD). While not a direct substrate for GAD, its structural similarity to glutamate underscores its relevance in related biochemical pathways.

Interference in Chromogenic Assays

In the SINICS (Sensitivity Intensified Ninhydrin-Based Chromogenic System) method:

-

Ethyl gamma-L-glutamate may interfere with GABA quantification due to structural overlap with L-glutamic acid.

-

A background control using 0.2 M monosodium L-glutamate is employed to normalize interference .

-

Dilution factor : Samples are diluted 400-fold to ensure comparable baseline readings .

Enzymatic Interactions

Though ethyl gamma-L-glutamate itself is not directly involved in GAD catalysis, studies on GAD inhibition highlight structural insights:

-

GAD isoforms (GAD67 and GAD65) catalyze glutamate decarboxylation to GABA via a PLP-dependent mechanism .

-

Inhibitors like ethyl ketopentenoate (EKP) disrupt GAD activity by interfering with dimerization and PLP binding .

Structural Comparisons

| Feature | GAD67 | GAD65 |

|---|---|---|

| Active site | Flexible loop stabilizes PLP | Mobile loop promotes autoinactivation |

| Key residue differences | Glycine at position 325 | Cysteine displaces active site tyrosine |

Key Findings and Limitations

Scientific Research Applications

Ethyl gama-L-glutamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its role in metabolic pathways and as a substrate for enzymatic reactions.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of biodegradable polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl gama-L-glutamate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The molecular targets include glutamate receptors and enzymes such as glutamate dehydrogenase.

Comparison with Similar Compounds

Comparison with Similar Gamma-Glutamyl Compounds

Structural and Functional Differences

The table below summarizes key differences between ethyl gamma-L-glutamate and structurally related compounds:

Key Comparative Analyses

Enzymatic Reactivity

- Ethyl gamma-L-glutamate shows negligible reactivity with gamma-glutamyl transpeptidase (GGT), as GGT preferentially hydrolyzes substrates like gamma-L-glutamyl-alpha-naphthylamide, which contains a naphthylamide leaving group .

- Gamma-Benzyl L-glutamate is enzymatically inert in GGT assays due to the bulky benzyl group, which hinders enzyme binding .

Solubility and Stability

- Ethyl gamma-L-glutamate is lipophilic, favoring organic solvents, whereas sodium poly-L-glutamate and γ-PGA are highly water-soluble due to ionic or polymeric structures .

- Gamma-Benzyl L-glutamate is stable under acidic conditions but cleaved via hydrogenolysis, making it ideal for temporary protection in peptide synthesis . Ethyl esters, in contrast, hydrolyze more readily under basic conditions.

Q & A

Q. What are the established methods for synthesizing Ethyl gamma-L-glutamate, and how do reaction conditions influence yield?

Ethyl gamma-L-glutamate is typically synthesized via esterification of L-glutamic acid using ethanol under acidic catalysis. Key variables include temperature (60–80°C), reaction time (6–24 hours), and molar ratios of reactants (e.g., 1:5 glutamic acid to ethanol). Yield optimization often requires pH control (pH 2–4) to minimize side reactions like peptide bond formation . Characterization involves nuclear magnetic resonance (NMR) for confirming ester linkage (δ 4.1–4.3 ppm for the ethyl group) and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing Ethyl gamma-L-glutamate, and what spectral markers distinguish it from analogs?

- NMR : Key signals include the ethyl group protons (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂) and the gamma-ester carbonyl (δ 170–175 ppm in ¹³C NMR).

- FT-IR : Ester carbonyl stretching at 1730–1750 cm⁻¹, distinct from carboxylic acid (1700–1720 cm⁻¹).

- Mass spectrometry (MS) : Molecular ion peak at m/z 191.1 ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl group, m/z 146) .

Q. How do researchers ensure enantiomeric purity during synthesis, and what chiral resolution methods are effective?

Enantiomeric purity is validated using chiral HPLC with columns like Chiralpak IA or IB. Mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) resolve L- and D-isomers. Circular dichroism (CD) spectroscopy can confirm optical activity, with peaks at 210–220 nm for the L-form .

Advanced Research Questions

Q. What experimental design strategies address contradictions in reported biological activities of Ethyl gamma-L-glutamate?

Discrepancies in bioactivity studies (e.g., antimicrobial vs. inert effects) often arise from variations in:

- Test organisms : Gram-positive vs. Gram-negative bacteria (e.g., Bacillus spp. in alkaliphilic environments ).

- Concentration ranges : Effective doses (0.1–1 mM) vs. cytotoxic thresholds (>5 mM).

- Assay conditions : pH (critical for stability in alkaline conditions ), solvent (DMSO vs. aqueous buffers). Mitigate contradictions by standardizing protocols (e.g., CLSI guidelines) and including positive/negative controls .

Q. How can computational modeling predict the stability of Ethyl gamma-L-glutamate in extreme pH environments, and what experimental validation is required?

Molecular dynamics (MD) simulations using software like GROMACS model ester bond hydrolysis under alkaline conditions (pH 10–12). Key parameters include free energy barriers (ΔG‡) and solvent accessibility. Experimental validation involves:

- Accelerated stability testing : Incubate at 40–60°C/pH 10–12 for 7–14 days.

- HPLC monitoring : Track degradation products (e.g., glutamic acid, ethanol) .

Q. What methodologies resolve challenges in quantifying Ethyl gamma-L-glutamate in complex biological matrices?

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to remove proteins/lipids.

- Analytical techniques : LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 191.1 → 146.0).

- Calibration standards : Use deuterated analogs (e.g., Ethyl gamma-L-glutamate-d₅) for internal standardization .

Data Contradiction Analysis

Q. How do researchers reconcile divergent results in the enzymatic hydrolysis kinetics of Ethyl gamma-L-glutamate?

Conflicting kinetic data (e.g., Kₘ values) may stem from:

- Enzyme sources : Microbial vs. mammalian esterases (e.g., Bacillus lentus esterase vs. human CES1).

- Substrate specificity : Steric hindrance from the gamma-ester vs. alpha/beta analogs. Solutions:

- Comparative kinetic assays : Test multiple enzyme sources under identical conditions.

- Structural analysis : X-ray crystallography or docking studies to identify active-site interactions .

Methodological Best Practices

Table 1 : Key Parameters for Synthesis and Characterization of Ethyl gamma-L-Glutamate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.